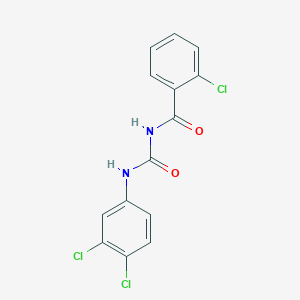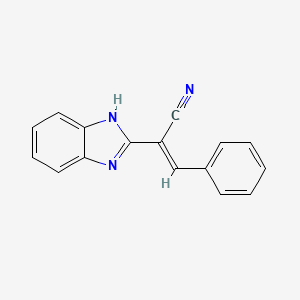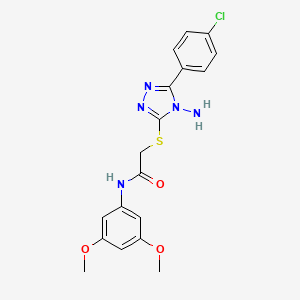![molecular formula C28H23N3O3S2 B12027140 2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12027140.png)
2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3Z)-3-(3-bencilo-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)-2-oxo-2,3-dihidro-1H-indol-1-il]-N-(2-feniletil)acetamida es un compuesto orgánico complejo que presenta múltiples grupos funcionales, incluidos las unidades de tiazolidinona, indol y acetamida.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-[(3Z)-3-(3-bencilo-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)-2-oxo-2,3-dihidro-1H-indol-1-il]-N-(2-feniletil)acetamida generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común puede incluir:
Formación del Anillo de Tiazolidinona: Este paso implica la ciclización de un precursor adecuado que contiene tiourea y un compuesto carbonílico en condiciones ácidas o básicas.
Formación de Derivados de Indol: La unidad de indol se puede sintetizar mediante la síntesis de indol de Fischer u otros métodos que involucran la ciclización de derivados de fenilhidrazina.
Reacciones de Acoplamiento: Los derivados de tiazolidinona e indol se acoplan entonces utilizando reactivos y condiciones apropiadas, como agentes de acoplamiento peptídico (por ejemplo, EDC, DCC) en presencia de una base.
Formación Final de Acetamida:
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas mencionadas anteriormente para asegurar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación rigurosas como la cromatografía y la recristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[(3Z)-3-(3-bencilo-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)-2-oxo-2,3-dihidro-1H-indol-1-il]-N-(2-feniletil)acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción usando agentes como el borohidruro de sodio o el hidruro de aluminio y litio pueden reducir los grupos carbonilo a alcoholes.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden ocurrir en varias posiciones en los anillos aromáticos o en la unidad de tiazolidinona.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio o ácido m-cloroperbenzoico (m-CPBA).
Reducción: Borohidruro de sodio, hidruro de aluminio y litio o hidrogenación catalítica.
Sustitución: Agentes halogenantes (por ejemplo, N-bromosuccinimida), nucleófilos (por ejemplo, aminas, tioles) o electrófilos (por ejemplo, haluros de alquilo).
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas reacciones de funcionalización, convirtiéndolo en un intermedio valioso en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto se puede estudiar por sus posibles actividades biológicas, como propiedades antimicrobianas, anticancerígenas o antiinflamatorias. Su capacidad para interactuar con objetivos biológicos lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina
En medicina, los derivados de este compuesto podrían explorarse para aplicaciones terapéuticas. Sus características estructurales pueden permitirle actuar como un inhibidor de enzimas, agonista/antagonista de receptores u otros agentes farmacológicamente activos.
Industria
En el sector industrial, este compuesto puede encontrar aplicaciones en el desarrollo de nuevos materiales, como polímeros o revestimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-[(3Z)-3-(3-bencilo-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)-2-oxo-2,3-dihidro-1H-indol-1-il]-N-(2-feniletil)acetamida dependería de su aplicación específica. Por ejemplo, si se usa como fármaco, puede interactuar con objetivos moleculares específicos como enzimas, receptores o canales iónicos. La estructura del compuesto le permite formar enlaces de hidrógeno, interacciones hidrofóbicas y otras interacciones no covalentes con sus objetivos, modulando su actividad y conduciendo a los efectos biológicos deseados.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de Tiazolidinona: Compuestos que contienen el anillo de tiazolidinona, como las tiazolidindionas, que se utilizan como agentes antidiabéticos.
Derivados de Indol: Compuestos que contienen la unidad de indol, como el triptófano, la serotonina y la indometacina, que tienen diversas actividades biológicas.
Derivados de Acetamida: Compuestos que contienen el grupo acetamida, como el paracetamol, que es un analgésico y antipirético ampliamente utilizado.
Singularidad
La singularidad de 2-[(3Z)-3-(3-bencilo-4-oxo-2-tioxo-1,3-tiazolidin-5-ilideno)-2-oxo-2,3-dihidro-1H-indol-1-il]-N-(2-feniletil)acetamida reside en su combinación de múltiples grupos funcionales dentro de una sola molécula. Esta complejidad estructural permite una reactividad química diversa y potenciales actividades biológicas, convirtiéndolo en un compuesto versátil para diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C28H23N3O3S2 |
|---|---|
Peso molecular |
513.6 g/mol |
Nombre IUPAC |
2-[(3Z)-3-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C28H23N3O3S2/c32-23(29-16-15-19-9-3-1-4-10-19)18-30-22-14-8-7-13-21(22)24(26(30)33)25-27(34)31(28(35)36-25)17-20-11-5-2-6-12-20/h1-14H,15-18H2,(H,29,32)/b25-24- |
Clave InChI |
ZPZYOMWANSKFEG-IZHYLOQSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=CC=C5)/C2=O |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide](/img/structure/B12027061.png)


![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12027077.png)
![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12027095.png)



![[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12027121.png)
![(3Z)-1-benzyl-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12027124.png)

![[4-bromo-2-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12027133.png)
![7-cyclohexyl-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12027136.png)
